Allyl benzenesulfonate

Description

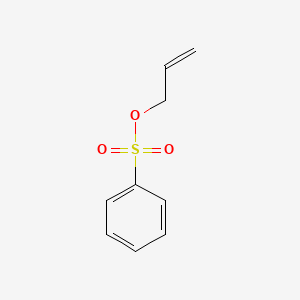

Allyl benzenesulfonate (C₉H₁₀O₃S, molecular weight 198.24 g/mol) is an ester derived from benzenesulfonic acid and allyl alcohol. Its structure features an allyl group (CH₂=CHCH₂–) bonded to a benzenesulfonate moiety (OSO₂C₆H₅). This compound is notable for its use as an alkylating agent in organic synthesis and its high reactivity due to the sulfonate ester group, which acts as a leaving group in nucleophilic substitution reactions .

Synthesis typically involves reacting allyl alcohol with benzenesulfonyl chloride in the presence of aqueous sodium hydroxide. However, this process carries significant hazards; during vacuum distillation, residues can polymerize explosively, especially if temperature control is lost .

Properties

CAS No. |

7575-57-7 |

|---|---|

Molecular Formula |

C9H10O3S |

Molecular Weight |

198.24 g/mol |

IUPAC Name |

prop-2-enyl benzenesulfonate |

InChI |

InChI=1S/C9H10O3S/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h2-7H,1,8H2 |

InChI Key |

PZJDKDVITVGDLW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl benzenesulfonate can be synthesized through several methods. One common method involves the reaction of allyl alcohol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields allyl benzenesulfonate as the primary product .

Industrial Production Methods

In an industrial setting, the production of allyl benzenesulfonate may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Allyl benzenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfonates or sulfides.

Substitution: Allyl benzenesulfonate can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with allyl benzenesulfonate under mild conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzenesulfonates. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Allyl benzenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Allyl benzenesulfonate derivatives are investigated for their potential therapeutic properties.

Industry: It is employed in the production of surfactants, detergents, and other industrial chemicals .

Mechanism of Action

The mechanism of action of allyl benzenesulfonate involves its ability to act as an electrophile in various chemical reactions. The sulfonate group enhances the electrophilicity of the allyl group, making it more reactive towards nucleophiles. This reactivity is exploited in the synthesis of complex organic molecules and in various industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Allyl 4-Toluenesulfonate

- Structure : C₁₀H₁₂O₃S (molecular weight 212.26 g/mol), featuring a methyl-substituted benzene ring (p-toluenesulfonate).

- Reactivity: Shares thermal instability with allyl benzenesulfonate, as both are sulfonate esters of unsaturated alcohols.

Sodium Allyl Sulfonate

- Structure : C₃H₅NaO₃S (molecular weight 144.12 g/mol), a sodium salt with enhanced water solubility.

- It resists biodegradation (only 4% degradation after 13 months in aquifer slurries) due to the sulfonate group’s stability .

- Applications : Used in detergents and surfactants, whereas allyl benzenesulfonate is more suited to synthetic chemistry .

Allyl Chloride

- Structure : C₃H₅Cl (molecular weight 76.52 g/mol), an allyl halide.

- Reactivity : A potent alkylating agent with a chloride leaving group. Directly mutagenic in assays without metabolic activation, similar to allyl benzenesulfonate’s inferred mutagenicity .

- Hazards : Highly flammable and reactive, but polymerization risks are lower compared to sulfonate esters .

Vinyl Benzenesulfonate

- Structure : Polymerizes into polystyrene sulfonate derivatives. The vinyl group (CH₂=CH–) confers distinct reactivity, favoring addition polymerization over substitution reactions.

- Applications : Used in ion-exchange resins, contrasting with allyl benzenesulfonate’s role in small-molecule synthesis .

Research Findings and Data

Table 1: Comparative Properties of Allyl Benzenesulfonate and Analogs

Key Research Insights:

- Mutagenicity : Allyl benzenesulfonate and allyl chloride exhibit direct mutagenic activity due to their alkylating capacity, akin to mustard gas-like compounds .

- Polymerization Hazards : Allyl sulfonate esters (e.g., allyl benzenesulfonate, allyl 4-toluenesulfonate) are prone to explosive polymerization under heat or basic conditions, necessitating stringent temperature control during synthesis .

- Environmental Impact : Sodium allyl sulfonate’s resistance to biodegradation highlights regulatory challenges, unlike more labile allyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.